

Application Notes and Protocols for CAP1-6D

Administration in Mouse Models

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Compound of Interest

Compound Name: CAP1-6D

Cat. No.: B1574956

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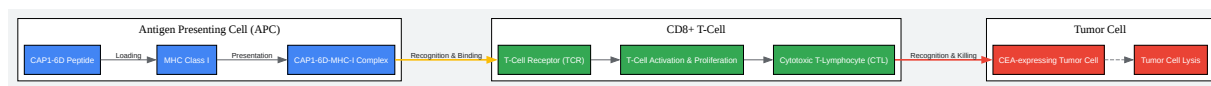
Introduction

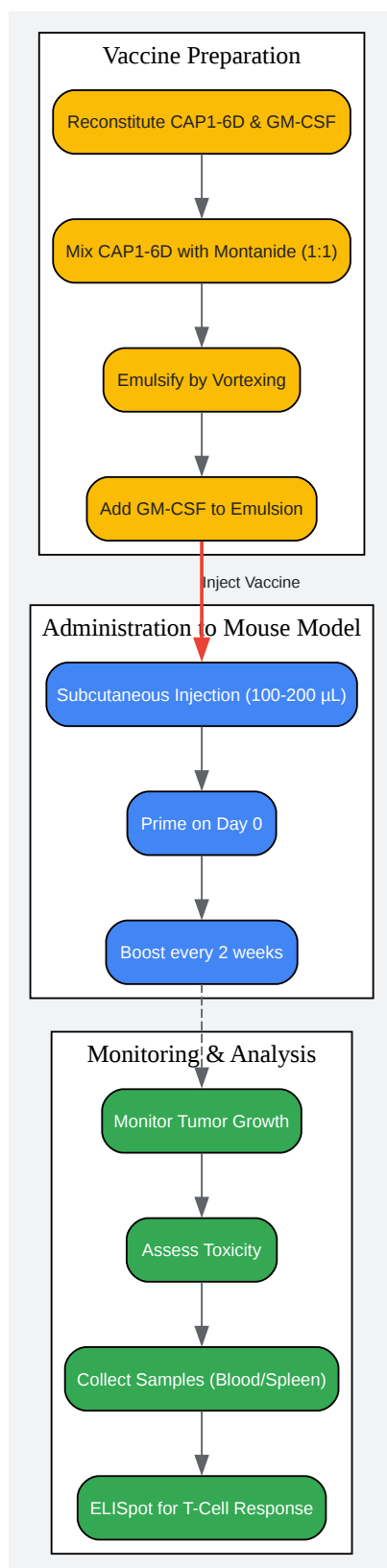
CAP1-6D is a synthetic, altered peptide ligand derived from the carcinoembryonic antigen (CEA). As a superagonist analogue of the native CEA epitope CAP1, **CAP1-6D** has been designed to enhance the immunogenicity of CEA, a tumor-associated antigen overexpressed in a majority of pancreatic and other carcinomas.[1][2] Due to immune tolerance, CEA itself is poorly immunogenic. **CAP1-6D**, with an Aspartic acid substitution at position 6, demonstrates a higher binding affinity to the HLA-A*0201 molecule, leading to a more potent and specific activation of cytotoxic T lymphocytes (CTLs) against CEA-expressing tumor cells.[1][2] These application notes provide a detailed protocol for the administration of **CAP1-6D** in mouse models for preclinical research, based on findings from human clinical trials and common practices for peptide-based cancer vaccines in murine models.

Mechanism of Action

CAP1-6D functions by bypassing the natural tolerance to the self-antigen CEA.[2][3][4] The altered peptide, when administered as a vaccine, is taken up by antigen-presenting cells (APCs), such as dendritic cells. Inside the APCs, **CAP1-6D** is loaded onto Major Histocompatibility Complex (MHC) Class I molecules and presented on the cell surface. This peptide-MHC complex is then recognized by the T-cell receptors (TCR) on CD8+ T-cells. The enhanced binding of **CAP1-6D** to the MHC-I complex leads to a more robust activation and expansion of CEA-specific CD8+ T-cells compared to the native peptide.[1][2] These activated

CTLs can then recognize and kill tumor cells that express the native CEA peptide on their surface.





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References

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